molecular formula C14H15F B14130712 1-(Cyclohexylethynyl)-2-fluorobenzene

1-(Cyclohexylethynyl)-2-fluorobenzene

Cat. No.: B14130712
M. Wt: 202.27 g/mol
InChI Key: OAOJXBXAWUINCA-UHFFFAOYSA-N
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Description

1-(Cyclohexylethynyl)-2-fluorobenzene is a fluorinated aromatic alkyne of high interest in synthetic chemistry and materials science research. This compound integrates a fluorine-substituted benzene ring, a rigid linear ethynyl linker, and a flexible cyclohexyl group, making it a versatile building block for constructing more complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as the Sonogashira reaction, where it can act as a terminal alkyne partner. The presence of the fluorine atom, known for its high electronegativity and ability to influence electron distribution, can fine-tune the electronic properties of resulting materials and potentially enhance binding affinity in biological systems. Researchers utilize this compound and its derivatives as key intermediates in the synthesis of organic electronic materials, liquid crystals, and pharmacological probes for studying specific biological pathways. The cyclohexyl moiety introduces steric bulk and can influence the overall conformation and solubility of the molecule. The mechanism of action for this compound in research settings is primarily based on its role as a synthetic precursor; it undergoes various transformations to create molecules whose mechanism is then studied for specific applications. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15F

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-cyclohexylethynyl)-2-fluorobenzene

InChI

InChI=1S/C14H15F/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2

InChI Key

OAOJXBXAWUINCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Cyclohexylethynyl 2 Fluorobenzene

Direct Synthesis Approaches

Direct synthesis of 1-(Cyclohexylethynyl)-2-fluorobenzene involves the formation of the carbon-carbon bond between the aromatic ring and the alkyne group in a single, pivotal step. Transition-metal catalysis is the predominant strategy for achieving this transformation efficiently.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. Catalysts based on iron, gold, and palladium have all been investigated for the synthesis of aryl alkynes, each presenting a unique profile of reactivity, cost, and functional group tolerance. The Sonogashira coupling, catalyzed by palladium, remains one of the most widely used and reliable methods in this context. researchgate.net

Iron, as an earth-abundant and non-toxic metal, offers a cost-effective and environmentally benign alternative to precious metal catalysts like palladium. acs.orgorganic-chemistry.org Iron-catalyzed cross-coupling reactions typically involve the reaction of an organometallic reagent, such as an alkynyl Grignard reagent, with an aryl halide. acs.orgorganic-chemistry.org These reactions are often characterized by high reaction rates even at low temperatures. acs.org The proposed mechanism, while not as definitively established as its palladium counterpart, is thought to involve the in-situ reduction of an Fe(II) or Fe(III) precatalyst by the Grignard reagent to a catalytically active low-valent iron species. acs.org

For the synthesis of this compound, a plausible iron-catalyzed route would involve the coupling of 2-fluorophenylmagnesium halide with cyclohexylethynyl halide or, more commonly, the coupling of a 2-fluorophenyl halide (e.g., 1-iodo-2-fluorobenzene) with cyclohexylethynylmagnesium bromide. A simple protocol for such transformations involves using an iron salt like iron(III) chloride (FeCl₃) as the catalyst. researchgate.net

Table 1: Representative Conditions for Iron-Catalyzed Aryl Alkyne Synthesis

Catalyst System Electrophile Nucleophile Solvent Conditions Yield
Fe(acac)₃ / Ligand Alkyl Halide Alkynyl Grignard THF Room Temp Good
FeCl₃ / 1,10-phenanthroline Vinyl Iodide Terminal Alkyne N/A Mild Good to Excellent researchgate.net

This table presents generalized findings from the literature and does not represent a specific synthesis of the title compound.

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the unique carbophilic π-acidity of gold complexes which activate unsaturated C-C bonds. rsc.org While classical cross-coupling involving oxidative addition/reductive elimination cycles is less common for gold, alternative pathways have been developed. One such innovative approach is the dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes. rsc.org

In this methodology, an aryldiazonium salt serves as the aryl source. The reaction proceeds under mild, base-free conditions using visible light. rsc.org This approach avoids the pre-functionalization required for traditional cross-coupling partners. A plausible synthesis of this compound via this method would involve the reaction of cyclohexylacetylene with a 2-fluorobenzenediazonium salt, co-catalyzed by a gold complex and a suitable photocatalyst. Gold catalysts have also been employed in the oxidative coupling of terminal alkynes to form conjugated diynes, highlighting their unique reactivity. nih.gov

Table 2: Example of Dual Gold/Photoredox Catalysis for Aryl Alkyne Synthesis

Gold Catalyst Photocatalyst Aryl Source Alkyne Partner Conditions Reference

This table illustrates a general methodology applicable to aryl alkyne synthesis.

The Sonogashira reaction is the most prominent and widely applied method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and co-catalyzed by a copper(I) salt, like CuI, in the presence of an amine base. organic-chemistry.org The catalytic cycle is well-understood and involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper salt, and base), and concludes with reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.

This method is highly effective for a broad range of substrates, including fluorinated systems. beilstein-journals.orgresearchgate.net The synthesis of this compound would be achieved by coupling a 2-fluorophenyl halide (preferably 1-iodo-2-fluorobenzene or 1-bromo-2-fluorobenzene) with cyclohexylacetylene. The presence of the fluorine atom on the aromatic ring is well-tolerated in Sonogashira couplings. organic-chemistry.org Research has demonstrated efficient coupling of terminal alkynes with fluoroarenes in the presence of a suitable palladium catalyst and base. organic-chemistry.org

Table 3: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling

Palladium Catalyst Copper Co-catalyst Base Solvent Substrates Yield
Pd(PPh₃)₄ CuI Triethylamine (TEA) THF / Toluene Aryl Iodide, Terminal Alkyne High
PdCl₂(PPh₃)₂ CuI Diisopropylamine (DIPA) DMF Aryl Bromide, Terminal Alkyne Good to High

This table summarizes common conditions for the Sonogashira reaction.

Alternative Synthetic Pathways for Fluoroalkynes and Cyclohexyl Alkynes

While direct cross-coupling is the most convergent strategy, the synthesis of the title compound can also be viewed from the perspective of constructing the alkyne or functionalizing the precursors. The synthesis of fluoroalkynes, for instance, is challenging due to their instability. bohrium.comrsc.org Methods often rely on synthetic equivalents, such as α-fluoronitroalkenes, which can undergo cycloaddition reactions to generate fluorinated heterocyclic structures. rsc.org Direct synthesis of fluoroacetylene itself is known but produces an explosive compound. bohrium.com

The synthesis of substituted cyclohexyl compounds and terminal alkynes is more straightforward. Terminal alkynes can be prepared from aldehydes via the Corey-Fuchs reaction or the Bestmann-Ohira homologation. organic-chemistry.org For instance, cyclohexanecarboxaldehyde (B41370) could be converted to cyclohexylacetylene. Another common route is the alkylation of the acetylide anion with a suitable electrophile. libretexts.org

Precursor Synthesis and Functionalization Strategies

The success of the aforementioned cross-coupling reactions hinges on the availability of the requisite precursors: a functionalized 2-fluorobenzene and cyclohexylacetylene.

Synthesis of 2-Fluorophenyl Halides: The aromatic precursor, typically 1-bromo- or 1-iodo-2-fluorobenzene, is commercially available or can be synthesized via standard aromatic chemistry. For example, diazotization of 2-fluoroaniline (B146934) followed by a Sandmeyer-type reaction with CuBr or KI provides the corresponding halogenated derivative.

Synthesis of Cyclohexylacetylene: This terminal alkyne can be prepared through several established methods.

Alkylation of Acetylide: Sodium acetylide or lithium acetylide can be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in an Sₙ2 reaction. However, the secondary nature of the halide can lead to competing E2 elimination. libretexts.org

From Cyclohexanecarboxaldehyde: A two-step procedure involving the reaction of cyclohexanecarboxaldehyde with carbon tetrabromide and triphenylphosphine (B44618) (Corey-Fuchs reaction) generates a dibromoalkene, which is then treated with a strong base like n-butyllithium to yield cyclohexylacetylene.

Elimination Reactions: Dihaloalkanes can undergo double dehydrohalogenation with a strong base like sodium amide (NaNH₂) to form alkynes. libretexts.org For example, starting from cyclohexyl methyl ketone, one could form a dihalide and then eliminate to create the terminal alkyne.

By preparing these precursors and selecting an appropriate transition-metal-catalyzed cross-coupling protocol, a robust and efficient synthetic route to this compound can be devised.

Synthesis of Fluorinated Aryl Halides (e.g., 2-Fluorobenzene Derivatives)

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target compound. Several methods exist for the preparation of fluorobenzene (B45895) and its derivatives, with the Balz-Schiemann reaction being a historically significant and widely utilized method. orgsyn.orgepo.org

The Balz-Schiemann reaction typically begins with the diazotization of an aromatic amine, such as aniline (B41778) or its derivatives, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. orgsyn.orggoogle.com The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) sources to precipitate the corresponding diazonium tetrafluoroborate salt. orgsyn.org Thermal or photochemical decomposition of this isolated salt yields the desired aryl fluoride (B91410), nitrogen gas, and boron trifluoride. orgsyn.orgacs.org A proof-of-concept study for the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline highlighted a photochemically induced fluorodediazoniation step as a key to achieving a clean reaction profile and high selectivity in a continuous flow system. acs.org

Alternative industrial-scale methods for producing fluorinated organic compounds include fluorine-halogen exchange (Halex Reaction) using anhydrous HF and the direct addition of HF to olefinic double bonds. epo.org Direct fluorination using elemental fluorine (F₂) gas is another approach, though it requires highly specialized equipment and handling procedures due to the extreme reactivity of F₂. epo.org

Table 1: Comparison of Synthetic Methods for Aryl Fluorides

Method Starting Material Key Reagents Advantages Disadvantages
Balz-Schiemann Reaction Aryl Amine NaNO₂, HBF₄ (or HF/Pyridine) Good yields, applicable to a wide range of substrates. orgsyn.orgacs.org Often requires isolation of potentially unstable diazonium salts; thermal decomposition can be harsh. acs.org
Halogen Exchange (Halex) Aryl Chloride/Bromide Anhydrous HF, KF Suitable for industrial scale, particularly for activated rings. epo.org Requires activated substrates (e.g., with electron-withdrawing groups); harsh conditions.

| Direct Fluorination | Arene | Elemental F₂ gas | Direct conversion. epo.org | Low selectivity, highly hazardous, requires specialized equipment. epo.org |

Generation of Cyclohexylethynyl Synthons (e.g., Grignard Reagents, Alkynylsilanes)

The cyclohexylethynyl moiety is typically introduced using a nucleophilic synthon derived from cyclohexylacetylene. The two most common classes of such synthons are organomagnesium (Grignard) reagents and alkynylsilanes.

Grignard Reagents: Alkynyl Grignard reagents are not prepared directly from a corresponding halide but rather by the deprotonation of a terminal alkyne. adichemistry.com The acidic proton of the sp-hybridized carbon in cyclohexylacetylene can be removed by a stronger, non-nucleophilic base. A common method involves using a pre-formed Grignard reagent, such as ethylmagnesium bromide, which acts as a strong base to deprotonate the alkyne, yielding the desired cyclohexylethynylmagnesium bromide and liberating ethane (B1197151) gas. adichemistry.com These reactions must be conducted under strictly anhydrous conditions in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as any protic source (like water) will rapidly quench the Grignard reagent. wikipedia.orgchemguide.co.uk

Alkynylsilanes: Alkynylsilanes are versatile and stable synthons that serve as valuable alternatives to Grignard reagents. They are most commonly synthesized through the direct C-H silylation of terminal alkynes. researchgate.net This transformation involves the coupling of a terminal alkyne with a hydrosilane or a chlorosilane, often mediated by a catalyst. researchgate.netorganic-chemistry.org A variety of catalytic systems have been developed for this purpose, including those based on zinc, copper, and iridium. organic-chemistry.orgresearchgate.net For instance, the direct silylation of 1-alkynes with chlorosilanes can proceed in the presence of zinc powder in acetonitrile, tolerating a range of functional groups. researchgate.net These methods provide a direct and efficient route to protected alkynes that can be used in subsequent coupling reactions. researchgate.net

Table 2: Selected Methods for the Synthesis of Alkynylsilanes from Terminal Alkynes

Silylating Agent Catalyst/Mediator Conditions Key Features
Hydrosilanes Nanoporous Gold / O₂ Aerobic Catalyst is recoverable and reusable; chemoselective for the alkyne over hydroxyl groups. researchgate.net
Chlorosilanes Zinc Powder Acetonitrile Tolerant of various functional groups (acid, ester, alcohol). researchgate.net
Aminosilanes Zinc Halides Mild Tolerates base- and nucleophile-sensitive functionalities. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Considerations in Alkyne Functionalization

The functionalization of the alkyne triple bond is a cornerstone of modern organic synthesis. Introducing fluorine into this moiety requires careful control over selectivity.

Hydrofluorination of Alkynes to Fluoroalkenes

The direct addition of hydrogen fluoride (HF) across an alkyne is the most atom-economical route to synthesize monofluoroalkenes, which are important motifs in medicinal and materials chemistry. researchgate.netresearchgate.net However, this reaction presents significant challenges due to the hazardous nature of HF and difficulties in controlling regio- and stereoselectivity. nih.gov

Modern methods often employ HF-base complexes, such as pyridine•9HF or Et₃N•3HF, which are safer and easier to handle than anhydrous HF. researchgate.netnih.gov Coinage metal complexes, particularly those of gold, have emerged as effective catalysts for alkyne hydrofluorination. researchgate.netacs.org In gold-catalyzed systems, the reaction typically proceeds with high stereoselectivity to form (Z)-vinyl fluorides. nih.gov For unsymmetrical aryl-alkyl alkynes, the regioselectivity often favors the addition of fluorine to the carbon adjacent to the alkyl group (β to the aryl group). nih.gov

Metal-free approaches have also been developed. For example, using protic tetrafluoroborates as tunable reagents allows for the regioselective hydrofluorination of alkynes to access either the (E) or (Z) isomers of the resulting vinyl fluorides, depending on the reaction conditions. nih.gov Mechanistic studies suggest that these reactions can proceed through vinyl cation intermediates. nih.govacs.org

Table 3: Overview of Alkyne Hydrofluorination Methods

Method Fluorine Source Catalyst Typical Selectivity
Gold-Catalyzed Et₃N·3HF, DMPU/HF Au(I) complexes High Z-stereoselectivity; regioselectivity depends on substrate. researchgate.netacs.org
Metal-Free Pyridine•9HF, HBF₄ equivalents None E/Z selectivity can be tuned by reaction conditions. nih.gov

Directed Fluorination Strategies

Achieving high regioselectivity in the functionalization of unsymmetrical alkynes is a persistent challenge. One powerful strategy to overcome this is the use of directing groups, which can position a catalyst or reagent to deliver a functional group to a specific location.

In the context of alkyne hydrofluorination, directing groups have been successfully employed to control the site of C-F bond formation. acs.org Research has shown that in gold(I)-catalyzed hydrofluorination, a directing group positioned at an appropriate distance from the alkyne can ensure predictable and regioselective conversion to the Z-vinyl fluoride. acs.org The directing group, often a Lewis basic functional group, is thought to coordinate to the metal center, positioning the alkyne in the catalytic pocket in a specific orientation. This pre-organization facilitates the nucleophilic attack of fluoride at the desired carbon atom of the alkyne, leading to a single regioisomer. acs.org Such strategies provide a sophisticated tool for synthesizing complex fluorinated molecules with high precision. rsc.orgnih.gov

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Catalytic Cycles

Catalytic cycles are fundamental to the efficient and selective transformation of 1-(Cyclohexylethynyl)-2-fluorobenzene. Different metal catalysts operate through distinct mechanisms to achieve various synthetic goals, from carbon-carbon bond formation to hydrofluorination and borylation.

Iron(I)/Iron(III) Catalytic Cycles in Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions provide a cost-effective and environmentally benign method for forming new carbon-carbon bonds at the terminal alkyne position of this compound. While several mechanistic pathways have been proposed for iron catalysis, a prominent cycle involves Fe(I) and Fe(III) oxidation states, particularly in reactions with Grignard reagents. researchgate.net

The catalytic cycle is generally initiated by the in-situ reduction of a common Fe(III) precatalyst, such as Iron(III) chloride (FeCl₃), by the Grignard reagent to a more reactive, low-valent iron species, potentially Fe(I). nih.govnih.gov The precise nature of the active species is complex and can involve various organoferrates. nih.gov

A plausible Fe(I)/Fe(III) cycle proceeds as follows:

Oxidative Addition: The active Fe(I) species undergoes oxidative addition with an organic halide (R-X), forming an Fe(III) intermediate.

Transmetalation: The alkynyl Grignard reagent, derived from this compound, then transmetalates with the Fe(III) complex, transferring the cyclohexylethynylfluorobenzene moiety to the iron center and displacing a halide.

Reductive Elimination: The resulting di-organo-Fe(III) complex undergoes reductive elimination, forming the new C-C bond of the cross-coupled product and regenerating an Fe(I) species, which re-enters the catalytic cycle.

It is important to note that mechanistic understanding in iron catalysis is still evolving, with some studies suggesting that Fe(II)/Fe(III) or even radical-based pathways can be operative depending on the specific reaction conditions, ligands, and substrates involved. researchgate.netnih.gov

Gold(I)-Catalyzed Mechanisms in Alkyne Hydrofluorination and Cyclization

Gold(I) complexes are exceptional catalysts for activating the alkyne moiety of this compound due to their strong π-Lewis acidity. rsc.org This activation facilitates nucleophilic attack on the triple bond, enabling reactions like hydrofluorination and cyclization. acs.orgnih.gov

In hydrofluorination , a cationic gold(I) complex, often stabilized by an N-heterocyclic carbene (NHC) ligand, coordinates to the alkyne. acs.orgnih.gov This coordination, or π-complexation, renders the alkyne highly electrophilic. A fluoride (B91410) source, such as HF or its equivalent, then attacks the activated alkyne in an anti-fashion. researchgate.net This results in a vinyl-gold intermediate. Subsequent protodeauration (cleavage of the C-Au bond by a proton) releases the vinyl fluoride product and regenerates the active gold(I) catalyst. researchgate.net The regioselectivity of fluoride addition is influenced by electronic and steric factors of both the substrate and the catalyst.

For cyclization reactions , the gold(I) catalyst activates the alkyne toward attack by an intramolecular nucleophile. jst.go.jp For a substrate derived from this compound that contains a tethered nucleophile (e.g., a hydroxyl group), the catalytic cycle would involve:

Coordination of the gold(I) catalyst to the alkyne.

Intramolecular attack of the nucleophile onto the activated alkyne, leading to either an exo-dig or endo-dig cyclization pathway.

Formation of a cyclic vinyl-gold intermediate.

Protodeauration to release the cyclized product and regenerate the gold(I) catalyst for the next cycle. acs.orgnih.gov

Catalyst SystemReaction TypeKey Mechanistic StepRef.
[Au(I)-NHC]⁺Hydrofluorinationπ-activation of alkyne, anti-nucleophilic attack of F⁻ acs.orgresearchgate.net
[Au(I)-NHC]⁺Cyclizationπ-activation of alkyne, intramolecular nucleophilic attack acs.orgjst.go.jp

Zinc-Catalyzed Dehydroborylation Pathways

Zinc-catalyzed dehydroborylation of terminal alkynes like this compound provides a direct route to valuable alkynyl boronate esters. The mechanism typically involves a zinc hydride species as the active catalyst. nih.govacs.org

Based on stoichiometric experiments and catalyst isolation, a plausible catalytic cycle involves two main steps: nih.gov

Metathesis/Protonolysis: The zinc hydride precatalyst, often stabilized by a bulky ligand, reacts with the terminal alkyne. The acidic proton of the alkyne is removed, evolving H₂ gas and forming a zinc alkynyl species. nih.govacs.org

σ-Bond Metathesis: The resulting zinc alkynyl complex then reacts with a boron source, such as pinacolborane (HBpin). This step involves a Zn-C/B-H bond metathesis, which forms the desired alkynyl boronate ester product and regenerates the active zinc hydride catalyst. nih.govresearchgate.net

This cycle allows for the direct and selective conversion of the C-H bond of the alkyne to a C-B bond under relatively mild conditions. acs.org

Radical Pathway Interrogations

While many transformations of alkynes proceed through polar, two-electron pathways, radical mechanisms offer alternative and complementary reactivity. In the context of iron-catalyzed cross-couplings, radical intermediates are frequently proposed and supported by experimental evidence. researchgate.netbeilstein-journals.org

For instance, a low-valent iron species can react with an alkyl halide via a single-electron transfer (SET) or halogen-atom transfer to generate an alkyl radical. researchgate.netnih.gov This radical can then add to the triple bond of this compound to form a vinyl radical intermediate. nih.gov This vinyl radical can then be trapped by an iron species to eventually form the final product after a reductive step. nih.gov The involvement of radical clock experiments, where substrates prone to rapid rearrangement are used, often provides strong evidence for the intermediacy of carbon-centered radicals. researchgate.net Such pathways are distinct from the purely organometallic Fe(I)/Fe(III) cycles and can account for different product distributions or selectivities. acs.org

Vinyl Cation Intermediates in Hydrofluorination

In certain hydrofluorination reactions, particularly those performed under metal-free, strongly acidic conditions, the formation of a vinyl cation intermediate is a key mechanistic feature. nih.gov This pathway is distinct from the metal-mediated nucleophilic attack described for gold catalysis.

The mechanism is initiated by the protonation of the alkyne's triple bond by a strong Brønsted acid. wikipedia.org For an unsymmetrical alkyne like this compound, protonation occurs to form the more stable carbocation. The resulting vinyl cation is a highly electrophilic, sp-hybridized intermediate. wikipedia.orgnih.gov This transient species is then rapidly trapped by a nucleophilic fluoride source, such as the tetrafluoroborate (B81430) anion (BF₄⁻), to yield the vinyl fluoride product. nih.gov Computational and experimental studies support that the stereochemical outcome (E or Z isomer) of the reaction can be controlled by whether the product is formed under kinetic or thermodynamic control. nih.govdntb.gov.ua The generation of vinyl cations provides a powerful explanation for the observed regioselectivity in these hydrofluorination reactions. researchgate.net

IntermediateGenerating ConditionSubsequent StepConsequenceRef.
Vinyl CationStrong Brønsted acid protonates alkyneTrapping by nucleophilic F⁻Regioselective C-F bond formation nih.govwikipedia.org
Vinyl RadicalRadical addition to alkyneTrapping by metal speciesAlternative pathway in cross-coupling researchgate.netnih.gov

Role of Ligands and Additives in Reaction Selectivity and Efficiency

Ligands and additives play a non-innocent role in the catalytic transformations of this compound, profoundly influencing catalyst stability, activity, and selectivity.

In gold catalysis , N-heterocyclic carbene (NHC) ligands are widely employed. Their strong σ-donating ability forms a robust bond with the gold center, enhancing catalyst stability. mdpi.comnih.govacs.org Furthermore, by tuning the steric bulk of the N-substituents on the NHC, one can modulate the accessibility of the catalytic site, thereby influencing selectivity in reactions with complex substrates. mdpi.com

In iron-catalyzed cross-coupling , additives are often crucial for achieving high yields. Amide additives like N-methylpyrrolidone (NMP) or chelating diamines such as tetramethylethylenediamine (TMEDA) can significantly improve reaction outcomes. nih.govacs.org These additives can function by breaking up polymeric or clustered iron species in solution, leading to more reactive, low-coordinate monomeric catalysts. acs.org They can also stabilize reactive intermediates or modulate the redox properties of the iron center. Some studies suggest alkoxide additives can promote the formation of reactive homoleptic organoferrates. nih.gov Similarly, salt additives like lithium bromide (LiBr) can have a beneficial effect, potentially by facilitating transmetalation steps or altering the aggregation state of the Grignard reagent. ccspublishing.org.cn

In zinc catalysis , the choice of the spectator ligand attached to the zinc hydride precatalyst is critical for catalytic efficiency. nih.gov Bulky ligands, such as conjugated bis-guanidinate or NacNac ligands, can stabilize the monomeric zinc hydride species, preventing decomposition and promoting higher catalytic activity compared to less sterically demanding ligand systems. nih.govacs.org

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(Cyclohexylethynyl)-2-fluorobenzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

While specific experimental data for this compound is not available in the sources reviewed, the expected ¹H NMR spectrum can be predicted based on established chemical shift principles and data from analogous structures. The spectrum would feature distinct signals corresponding to the aromatic protons of the fluorobenzene (B45895) ring and the aliphatic protons of the cyclohexyl group.

The aromatic region (typically δ 7.0-7.5 ppm) would display a complex multiplet pattern for the four protons on the fluorinated ring. The ortho, meta, and para couplings between the protons, as well as couplings to the fluorine atom, would result in overlapping signals. The proton ortho to the fluorine atom is expected to show a doublet of doublets with a characteristic ³J(H-F) coupling constant.

The cyclohexyl protons would appear in the upfield region (typically δ 1.2-2.6 ppm). The methine proton alpha to the acetylene (B1199291) group would likely be the most deshielded of the aliphatic protons, appearing as a multiplet around δ 2.5 ppm. The remaining ten protons of the cyclohexyl ring would produce a series of complex, overlapping multiplets in the δ 1.2-1.9 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH7.0 - 7.5Multiplet
Cyclohexyl CH (alpha to alkyne)~2.5Multiplet
Cyclohexyl CH₂1.2 - 1.9Multiplets

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The spectrum for this compound is expected to show a total of 10 distinct signals, assuming the molecule does not possess any symmetry elements that would make certain carbons chemically equivalent.

The two acetylenic carbons are a key feature, with expected chemical shifts in the δ 80-100 ppm range. The carbon attached to the fluorobenzene ring would be downfield relative to the one attached to the cyclohexyl group. The aromatic carbons would appear between δ 110-165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, appearing as a doublet. The other aromatic carbons would also show smaller couplings to the fluorine atom. The carbon atom attached to the alkyne (C-C≡C) would be identifiable by its quaternary nature and specific chemical shift.

The aliphatic carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum, typically between δ 25-40 ppm. The carbon alpha to the alkyne would be the most deshielded of this group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
Aromatic C-F~162Doublet (¹J(C-F) ≈ 245 Hz)
Aromatic C-C≡~115Doublet (²J(C-F))
Aromatic CH115 - 135Doublets or Doublet of Doublets
Acetylenic C80 - 100Singlet or small doublet
Cyclohexyl CH25 - 40Singlet
Cyclohexyl CH₂25 - 35Singlet

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment. For fluorobenzene itself, the chemical shift is approximately -113 ppm relative to CFCl₃. The presence of the cyclohexylethynyl substituent at the ortho position would be expected to cause a shift in this value. The signal would likely appear as a multiplet due to couplings with the ortho, meta, and para protons on the benzene (B151609) ring.

In synthetic routes leading to compounds like this compound, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, boron-containing intermediates are often employed. For instance, a boronic acid or boronate ester derivative of either the fluorobenzene or the cyclohexylacetylene moiety could be used.

¹¹B NMR spectroscopy is an effective tool for monitoring the formation and reaction of such intermediates. Boronic acids and their esters typically exhibit broad signals in the ¹¹B NMR spectrum, with chemical shifts generally appearing in the range of +20 to +30 ppm for tricoordinate boron species. The formation of tetracoordinate boronate complexes, for example, by the addition of a fluoride (B91410) ion, would result in a significant upfield shift to around δ 5-15 ppm. This technique is therefore valuable for in-situ reaction monitoring and for characterizing the stability and reactivity of these key synthetic precursors.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

GC-MS analysis of this compound would provide both the retention time from the gas chromatography component and the mass spectrum from the mass spectrometry detector. The mass spectrum would be expected to show a clear molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₄H₁₅F).

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely include:

Loss of the cyclohexyl group: A significant fragment would be expected corresponding to the fluorophenylacetylene cation.

Fragmentation of the cyclohexyl ring: Stepwise loss of ethylene (B1197577) (C₂H₄) units from the cyclohexyl ring is a common fragmentation pathway for cyclohexyl-substituted compounds.

Rearrangement reactions: As with many aromatic compounds, rearrangements prior to fragmentation could lead to a complex pattern of lower mass ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be expected to provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition (C₁₄H₁₅F).

Expected HRMS Data:

Ion TypeCalculated m/z
[M]⁺202.1158
[M+H]⁺203.1236
[M+Na]⁺225.1055

The fragmentation pattern observed in the mass spectrum would also offer structural information. Key fragments would likely arise from the cleavage of the bond between the cyclohexyl ring and the ethynyl (B1212043) group, as well as the loss of the fluorine atom or fragments from the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the fluorophenylacetylene chromophore.

The presence of the benzene ring conjugated with the alkyne group is expected to result in absorption bands in the ultraviolet region. Typically, benzene and its derivatives exhibit primary and secondary absorption bands. The substitution with a fluorine atom and a cyclohexylethynyl group would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Anticipated Electronic Transitions:

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π*200 - 300Fluorophenylacetylene

Detailed experimental data would be necessary to assign the specific λmax values for this compound.

Vibrational Spectroscopy for Molecular Vibrations (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. The spectra are characteristically complex and serve as a molecular "fingerprint."

For this compound, characteristic vibrational modes would include:

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group would appear just below 3000 cm⁻¹.

C≡C stretching: The alkyne triple bond stretch is a key feature and typically appears in the region of 2100-2260 cm⁻¹. Its intensity can vary between FTIR and Raman spectra.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F stretching: The carbon-fluorine bond stretch is typically a strong absorption in the IR spectrum, found in the range of 1000-1400 cm⁻¹.

CH₂ bending: The scissoring and rocking vibrations of the cyclohexyl methylene (B1212753) groups would be observed in the fingerprint region (below 1500 cm⁻¹).

Predicted Key Vibrational Frequencies:

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H stretch3000 - 3100FTIR, Raman
Aliphatic C-H stretch2850 - 2960FTIR, Raman
C≡C stretch2100 - 2260FTIR, Raman
Aromatic C=C stretch1450 - 1600FTIR, Raman
C-F stretch1000 - 1400FTIR

A comparative analysis of the FTIR and Raman spectra would be beneficial, as some vibrational modes may be more active in one technique than the other due to selection rules based on changes in dipole moment (FTIR) versus polarizability (Raman).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal:

The planarity of the fluorobenzene ring.

The geometry of the ethynyl linker.

The conformation of the cyclohexyl ring (likely a chair conformation).

The intermolecular interactions, such as π-stacking or C-H···π interactions, that govern the packing of the molecules in the crystal lattice.

Without experimental data, it is not possible to provide specific crystallographic parameters such as unit cell dimensions or space group.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, UV-Vis absorption)DFT is widely employed to predict spectroscopic data that can be compared with experimental results for structure verification.nih.gov

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors. From these, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. For fluorinated aromatic compounds, computational methods have proven useful in assigning chemical shifts. nih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)Frontier Molecular Orbital (FMO) theory is a key conceptual tool for understanding chemical reactivity.youtube.comyoutube.comyoutube.comThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.libretexts.org

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, representing its nucleophilic or electron-donating character.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, representing its electrophilic or electron-accepting character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule with π-systems like 1-(Cyclohexylethynyl)-2-fluorobenzene, the HOMO and LUMO are typically expected to be π-orbitals localized on the fluorobenzene (B45895) ring and the ethynyl (B1212043) bridge.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the cyclohexyl group. By simulating the molecule's movement at a given temperature, researchers can identify the most populated conformations, understand the energy barriers between them, and analyze how molecular shape fluctuates under thermal motion.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds. researchgate.netwisc.edu It provides a localized, Lewis-structure-like picture of the molecule's electronic structure. For this compound, NBO analysis would quantify:

Hybridization: The specific hybridization of atomic orbitals that form the bonds.

Donor-Acceptor Interactions: The analysis can reveal stabilizing interactions, such as hyperconjugation, by examining the delocalization of electron density from occupied NBOs (donors) to unoccupied NBOs (acceptors). For instance, it could quantify the interaction between lone pairs on the fluorine atom and the antibonding orbitals of the aromatic ring.

Natural Atomic Charges: NBO provides a chemically intuitive picture of the charge distribution on each atom.

While specific computational data for this compound is not currently published, the application of these standard and powerful theoretical methods would provide a deep and detailed understanding of its fundamental chemical properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. In a typical MEP map, regions of negative potential, usually colored in shades of red and yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in shades of blue, denote electron-deficient areas that are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to reveal:

Negative Potential: Concentrated around the fluorine atom due to its high electronegativity, and across the triple bond of the ethynyl group, which is an area of high electron density. These regions would be predicted as the primary sites for interaction with electrophiles.

Positive Potential: Likely located on the hydrogen atoms of the cyclohexyl and phenyl rings.

Without specific research data, a detailed map and the precise electrostatic potential values for this compound cannot be presented.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are crucial for establishing structure-reactivity relationships. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

A theoretical study on this compound would provide the following insights:

HOMO and LUMO Energies: The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these frontier orbitals would indicate the specific atoms involved in electron donation and acceptance.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

The absence of published computational studies on this compound means that a data table of its quantum chemical descriptors and a detailed discussion of its structure-reactivity relationships based on these parameters cannot be provided at this time.

Reactivity and Transformational Pathways

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the cyclohexylethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal C-C triple bond is a versatile handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While 1-(Cyclohexylethynyl)-2-fluorobenzene is not a terminal alkyne, its synthesis often proceeds from 1-ethynyl-2-fluorobenzene, which can readily participate in Sonogashira couplings to introduce the cyclohexyl group or other substituents. Conversely, if the molecule were an aryl halide, it could be coupled with a terminal alkyne. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orglibretexts.org Although the primary substrate for the Heck reaction is an alkene, this reaction is a cornerstone of palladium-catalyzed C-C bond formation and is relevant in the broader context of functionalizing the molecular scaffold. mdpi.comorganic-chemistry.org

Suzuki Coupling: This reaction creates a carbon-carbon bond by coupling an organoboron compound with an organohalide using a palladium catalyst. While not a direct reaction of the alkyne, it represents a key method for functionalizing the aromatic ring, which in turn influences the alkyne's reactivity.

ReactionCoupling PartnersCatalyst SystemBond Formed
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, BaseC(sp)-C(sp²)
Heck Reaction Alkene + Aryl/Vinyl HalidePd catalyst, BaseC(sp²)-C(sp²)
Suzuki Coupling Organoboron Compound + OrganohalidePd catalyst, BaseC(sp²)-C(sp²)

The Pauson-Khand reaction (PKR) is a powerful method for synthesizing cyclopentenone derivatives. beilstein-journals.orgnih.gov It is formally a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst. nih.govnih.gov

The inclusion of fluorine-containing substrates in the PKR has been a subject of study. beilstein-journals.orgnih.gov In the context of this compound, the fluorinated alkyne moiety can react with an alkene partner (such as norbornene or ethylene) and carbon monoxide to yield a cyclopentenone. mdpi.com The position of the fluorine atom on the phenyl ring is retained in the final product. Studies on intermolecular PKR with fluorinated alkynes have shown that the reactions can be extremely regioselective. mdpi.com The rate-determining step in the cobalt-mediated PKR is often the intramolecular alkene insertion into the carbon-cobalt bond. nih.govacs.org

ReactantsCatalystProduct Type
This compound + Alkene (e.g., Norbornene) + Carbon MonoxideCo₂(CO)₈Fused α-Aryl Cyclopentenone

The addition of metal hydrides across the alkyne triple bond provides a route to functionalized alkenes.

Hydromagnesiation: The reaction of alkynes with magnesium hydrides, often prepared in situ from NaH and MgI₂, can proceed without a transition metal catalyst. rsc.orgorganic-chemistry.org For aryl alkynes, this reaction typically results in a stereocontrolled anti-hydromagnesiation, leading to the formation of a trans-alkenylmagnesium intermediate. rsc.orgresearchgate.net This intermediate can then be trapped with various electrophiles to produce stereochemically defined trisubstituted alkenes. rsc.org

Hydroboration: This reaction involves the addition of a borane (B79455) (B-H bond) across the triple bond. For internal alkynes, hydroboration can sometimes lead to a mixture of products unless the alkyne is symmetric. libretexts.org The use of bulky borane reagents, such as disiamylborane (B86530) or 9-BBN, can improve selectivity and prevent a second addition to the resulting vinylborane (B8500763). libretexts.orgyoutube.com The reaction proceeds via a syn-addition, placing the boron and hydrogen atoms on the same side of the newly formed double bond. libretexts.org The resulting vinylborane can be subsequently oxidized (e.g., with H₂O₂) to yield ketones or enols. libretexts.org

ReactionReagentKey FeatureStereochemistryProduct
Hydromagnesiation MgH₂ (from NaH/MgI₂)Transition-metal-freeanti-additiontrans-Alkenylmagnesium
Hydroboration Bulky Borane (e.g., 9-BBN)Controls regioselectivitysyn-additioncis-Vinylborane

Reactions Involving the Fluorinated Phenyl Ring

The 2-fluorophenyl group is subject to aromatic substitution reactions, with its reactivity governed by the electronic properties of both the fluorine atom and the cyclohexylethynyl substituent.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex, and the formation of this intermediate is typically the rate-determining step. uobabylon.edu.iqmsu.edu The existing substituents on the ring determine the position of the incoming electrophile. The fluorine atom is a deactivating but ortho, para-directing group. libretexts.org The ethynyl group is generally considered a deactivating and meta-directing group. Therefore, the regiochemical outcome of EAS on this compound would depend on the balance between these competing directing effects and the specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are characteristic of aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom is an activating group for SNAr because it stabilizes this anionic intermediate through its strong inductive effect. stackexchange.com The electron-withdrawing nature of the ortho-alkynyl group would further activate the ring toward nucleophilic attack, making the fluorine atom a viable leaving group for substitution by a strong nucleophile.

The fluorine atom exerts a powerful influence on the reactivity of the phenyl ring through a combination of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. stackexchange.comlibretexts.org This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene (B151609). youtube.commasterorganicchemistry.com This inductive withdrawal is the primary reason fluorine is considered a deactivating group in electrophilic aromatic substitution. masterorganicchemistry.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. csbsju.edu This resonance donation increases electron density at the ortho and para positions. While this +R effect is weaker than the -I effect (leading to net deactivation), it is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates. libretexts.orgcsbsju.edu

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect dominates. It powerfully stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and increasing the reaction rate, making fluorine an activating substituent for SNAr. stackexchange.comresearchgate.net

Transformations of the Cyclohexyl Ring

The saturated cyclohexyl ring in this compound is generally the most chemically inert part of the molecule under many conditions. However, under specific and often forcing reaction conditions, it can undergo transformations. These reactions typically involve radical processes or strong oxidizing agents that can activate the C-H bonds of the cyclohexane (B81311) ring.

Potential transformations could include:

Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl ring to introduce functional groups such as hydroxyl or carbonyl, leading to cyclohexanol (B46403) or cyclohexanone (B45756) derivatives, respectively. The position of oxidation would likely be influenced by statistical factors and the relative stability of the resulting radical or cationic intermediates.

Halogenation: Free radical halogenation, for instance with bromine in the presence of UV light, could lead to the substitution of one or more hydrogen atoms on the cyclohexyl ring with halogen atoms. This functionalization would open up pathways for subsequent nucleophilic substitution or elimination reactions.

Dehydrogenation/Aromatization: Under certain catalytic conditions at high temperatures, the cyclohexyl ring could potentially undergo dehydrogenation to form a cyclohexenyl or even a phenyl group. This transformation would significantly alter the electronic and steric properties of the molecule.

Stereochemical Aspects of Cyclohexyl Substituents

The stereochemistry of the cyclohexyl ring plays a crucial role in its reactivity and in the stereochemical outcome of its transformations. The cyclohexane ring exists predominantly in a chair conformation, where substituents can occupy either axial or equatorial positions.

Conformational Preference: For a monosubstituted cyclohexane, the substituent (in this case, the ethynyl-2-fluorophenyl group) will preferentially occupy the equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions. This conformational preference will dictate the approach of reagents and influence the stereoselectivity of reactions occurring on the ring.

Stereoselectivity in Reactions: In the event of a reaction on the cyclohexyl ring, such as the introduction of a new substituent, the stereochemical outcome will be influenced by the existing stereochemistry. For example, in a radical substitution reaction, the approach of the incoming radical will be sterically hindered from one face of the ring, potentially leading to a preferred stereoisomer. If a chiral center is created, a mixture of diastereomers could be formed, with the ratio depending on the reaction conditions and the directing influence of the existing substituent.

The table below summarizes the key stereochemical considerations for the cyclohexyl group.

FeatureDescriptionImplication for Reactivity
Conformation Predominantly chair conformation.The spatial arrangement of atoms influences reagent accessibility.
Substituent Position The ethynyl-2-fluorophenyl group prefers the equatorial position.Minimizes steric hindrance and dictates the most stable ground state conformation.
Stereoselectivity Reactions on the ring can lead to the formation of stereoisomers.The stereochemical outcome is influenced by steric hindrance and the conformational equilibrium of the ring.

Cascade and Multicomponent Reactions

The presence of the alkyne and the ortho-fluorine on the phenyl ring makes this compound a potential candidate for cascade and multicomponent reactions. These reactions are highly efficient processes that allow for the formation of complex molecules in a single operation from multiple starting materials.

The alkyne functionality is particularly versatile in this context. It can participate in a variety of transformations, including:

Cyclization Reactions: The ortho-fluoro-alkynylbenzene moiety is a classic precursor for cyclization reactions. For instance, intramolecular nucleophilic attack on the alkyne, triggered by an external reagent, could lead to the formation of heterocyclic systems. The fluorine atom can act as a leaving group in some of these cyclization processes, particularly in the presence of strong nucleophiles or under transition-metal catalysis.

[n+m] Cycloadditions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, reacting with dienes or dipoles in a cascade sequence to build complex polycyclic structures.

Multicomponent Couplings: In the presence of a suitable catalyst (e.g., palladium or copper), the alkyne can couple with other components, such as amines, halides, or boronic acids, in a multicomponent fashion. For example, a three-component reaction involving an amine and carbon dioxide could lead to the formation of carbamates.

While specific examples involving this compound are not extensively documented in the literature, the known reactivity of similar ortho-alkynylaryl compounds suggests a rich potential for its application in the synthesis of complex organic molecules through cascade and multicomponent strategies.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor for Complex Fluorinated Organic Scaffolds

The strategic placement of the fluorine atom adjacent to the ethynyl (B1212043) group in 1-(Cyclohexylethynyl)-2-fluorobenzene makes it a valuable precursor for synthesizing complex, fluorine-containing polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The ortho-alkynylfluorobenzene motif is a well-established synthon for intramolecular cyclization reactions, which provide a powerful method for constructing fused-ring systems with high regiochemical control.

Depending on the reaction conditions and the nature of the coreactants or catalysts, this precursor can undergo various transformations. For instance, related ortho-alkynylaryl compounds are known to cyclize to form substituted cinnolines and isoindazoles under thermal or copper-catalyzed conditions. nih.gov The reactivity of the alkyne can be harnessed in annulation reactions to build new rings onto the existing fluorobenzene (B45895) core. Such strategies are pivotal in creating tailored F-PAHs, where the position of the fluorine atom is precisely controlled to fine-tune the electronic properties of the final molecule. nih.govresearchgate.net The synthesis of various phenanthrene (B1679779) derivatives, for example, has been achieved through the intramolecular cyclization of alkynyl cyclic acetals, demonstrating a methodology where similar alkynyl precursors are key. elsevierpure.com

Below is a table summarizing representative cyclization strategies applicable to ortho-alkynylaryl precursors, illustrating the potential pathways for this compound.

Precursor TypeReaction ConditionsResulting Scaffold
(2-Ethynylphenyl)dialkyltriazenesHeat (200 °C)Cinnolines
(2-Ethynylphenyl)dialkyltriazenesCuCl (50 °C)Isoindazoles
Alkynyl Cyclic AcetalsAgOTf or BF₃·OEt₂Phenanthrenes
Aryl-substituted FluoroalkenesOxidative PhotocyclizationFluorinated PAHs

Integration into Novel Organic Materials (e.g., Liquid Crystals, Optoelectronic Materials, J-Type Aggregates)

The molecular architecture of this compound incorporates features highly desirable for the design of advanced organic materials.

Liquid Crystals: The combination of a flexible, aliphatic cyclohexyl ring and a rigid, polarizable phenylacetylene (B144264) (tolane) core is a common design element in calamitic (rod-shaped) liquid crystals. mdpi.com Fluorine substitution is a critical tool in this field for modulating the dielectric anisotropy (Δε) of the material. rsc.orgnih.govbeilstein-journals.org Depending on the position of the C-F bond relative to the long molecular axis, either positive or negative dielectric anisotropy can be achieved, which is essential for different liquid crystal display (LCD) technologies. nih.govbeilstein-journals.org While increased polarity from fluorine can sometimes lead to higher melting points, the strategic design of molecular scaffolds containing fluorinated cyclohexyl and aryl motifs remains a key area of research. nih.gov

Optoelectronic Materials: Molecules containing ethynyl linkages, such as phenylacetylenes, are widely used in optoelectronic materials due to their rigid structure, which facilitates π-conjugation and charge transport. nih.gov The introduction of fluorine atoms can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic and photophysical properties. mdpi.com Bistolane derivatives containing fluoroalkyl units, for example, have shown enhanced photoluminescence efficiencies by suppressing non-radiative deactivation pathways. mdpi.com This suggests that fluorinated phenylacetylene compounds have potential applications in devices like organic light-emitting diodes (OLEDs).

While the specific formation of J-type aggregates by this compound has not been extensively documented, such ordered assemblies are characteristic of planar chromophores, and the synthesis of larger, more conjugated systems from this precursor could potentially lead to materials with these properties.

Development of New Synthetic Methodologies

Substrates like this compound are instrumental in the development and validation of new synthetic methodologies, particularly for carbon-carbon and carbon-heteroatom bond formation. The presence of multiple reactive sites—the aromatic ring, the alkyne, and the C-F bond—allows researchers to test the selectivity and efficiency of new catalytic systems.

For example, the development of catalytic intramolecular cyclizations often relies on substrates with precisely positioned reactive groups. The ortho-alkynylaryl motif has been used to explore reactions catalyzed by various metals, including silver, boron, copper, and palladium, to yield diverse heterocyclic and polycyclic structures. nih.govelsevierpure.comresearchgate.net The outcome of these reactions can be highly dependent on the choice of catalyst and reaction conditions, allowing for the development of selective synthetic routes to different molecular targets from a common precursor. nih.govelsevierpure.com Furthermore, 1-alkynyl triazenes, which can be synthesized from terminal alkynes, are versatile reagents for preparing (hetero)aromatic compounds through metal-catalyzed cyclizations, representing another avenue for methodological development. researchgate.net

Fluorine as a Modulator of Electronic and Steric Properties in Materials Design

The single fluorine atom in this compound is not a passive substituent; it actively modulates the molecule's properties, a feature that is central to its utility in materials design. psu.edunih.gov

Electronic Properties: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. researchgate.net This effect polarizes the C-F bond and can significantly influence the electron density of the adjacent π-system of the benzene (B151609) ring and the alkyne. This electronic perturbation alters the molecule's reactivity in chemical synthesis and modifies the energy levels of its molecular orbitals. mdpi.com In electrophilic aromatic substitution, a fluorine substituent is generally deactivating but directs incoming electrophiles to the ortho and para positions due to a competing, albeit weaker, resonance effect where fluorine's lone pairs can donate electron density to the ring. libretexts.org This dual nature allows for precise control over reactivity. researchgate.net

Steric Properties: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). psu.edu This small size means it can replace a hydrogen atom without introducing significant steric bulk, a concept often utilized in medicinal chemistry where fluorine acts as a bioisostere of hydrogen. psu.edunih.gov In materials science, this property is crucial as it allows for the electronic benefits of fluorination without disrupting the delicate intermolecular interactions required for ordered structures like liquid crystal mesophases or crystal packing. rsc.orgst-andrews.ac.uk The polarity of the C-F bond can also lead to specific, non-covalent interactions, such as C-H···F hydrogen bonds, which can be exploited to control the supramolecular assembly and solid-state packing of materials. mdpi.com

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The probable synthesis of 1-(Cyclohexylethynyl)-2-fluorobenzene would likely rely on established cross-coupling methodologies, such as the Sonogashira coupling. Future research would need to focus on optimizing these routes for sustainability and efficiency. A key challenge lies in developing catalytic systems that are not only highly efficient but also environmentally benign. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals like palladium, the use of "green" solvents derived from renewable sources, and the development of reaction conditions that minimize energy consumption.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future investigation.

Synthetic RouteCatalyst SystemSolventKey Research Challenge
Sonogashira CouplingPalladium-based (e.g., Pd(PPh₃)₄)Organic (e.g., Toluene, THF)Developing recyclable, low-leaching catalysts; transitioning to aqueous media.
Copper-Free SonogashiraPalladium with amine baseVariesImproving catalyst turnover number and substrate scope.
Alternative CouplingsNickel or Iron-based catalystsPolar aprotic (e.g., DMF, DMAc)Overcoming lower reactivity and potential side reactions.

Exploration of Novel Reactivity and Mechanistic Pathways

The reactivity of this compound is anticipated to be rich, owing to the presence of the electron-withdrawing fluorine atom and the electron-rich alkyne. Future studies could explore its utility in various transformations. For instance, the alkyne moiety could serve as a handle for cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloadditions, to construct complex polycyclic systems. The fluorine atom could potentially be displaced via nucleophilic aromatic substitution under specific conditions, allowing for further functionalization.

Understanding the mechanistic pathways of these potential reactions is a significant challenge that will require a combination of experimental and computational approaches to elucidate the roles of intermediates and transition states.

Computational Design of Functionalized Derivatives

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. By employing techniques like Density Functional Theory (DFT), researchers can predict how modifications to the core structure—such as the introduction of additional substituents on the benzene (B151609) ring or the cyclohexyl group—would influence its electronic, optical, and physical properties. This in-silico screening can guide synthetic efforts towards molecules with desired characteristics for applications in areas like organic electronics or medicinal chemistry. A primary challenge in this area is the accuracy of computational models in predicting the properties of complex molecules and the subsequent successful synthesis of these computationally designed targets.

The following table outlines potential functionalizations and their predicted impact on molecular properties.

Functional GroupPosition of SubstitutionPredicted Property ModulationPotential Application
Nitro (-NO₂)para to fluorineEnhanced electron-accepting abilityOrganic electronics
Amino (-NH₂)para to fluorineEnhanced electron-donating abilityDye synthesis
Carboxylic Acid (-COOH)Cyclohexyl ringIncreased polarity and functionalityPharmaceutical intermediates

Advanced Characterization Techniques for In-situ Reaction Monitoring

To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced characterization techniques for in-situ reaction monitoring will be crucial. Methods such as Process Analytical Technology (PAT), including in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide real-time data on reaction kinetics, the formation of intermediates, and the generation of byproducts. The main challenge is the development of robust and sensitive analytical protocols that can function under various reaction conditions and provide quantitative data for detailed mechanistic and kinetic analysis.

Q & A

Q. What are the established synthetic routes for 1-(Cyclohexylethynyl)-2-fluorobenzene, and how can reaction yields be optimized?

A robust method involves iron-catalyzed cross-coupling between iodocyclohexane and alkynyl Grignard reagents. Key steps include:

  • Catalyst selection : FeBr₂ with O-TMEDA ligand enhances reactivity for non-activated alkyl halides.
  • Reaction conditions : THF solvent, room temperature, and stoichiometric control of the Grignard reagent (1.5–2.0 equivalents).
  • Purification : Flash chromatography using hexanes/EtOAc gradients achieves >95% purity. Reported yields range from 48–65%, influenced by halide reactivity (iodide > bromide) .
  • Optimization : Increasing catalyst loading (20 mol%) and reaction time (12–24 hours) improves yields for bromide substrates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals using coupling constants (e.g., aromatic protons at δ 7.32 ppm, cyclohexyl protons at δ 1.2–2.6 ppm) and DEPT/HSQC for carbon hybridization. The fluorine atom induces deshielding in adjacent carbons .
  • HRMS : Confirm molecular weight (e.g., [M+Ag]⁺ adducts for low-ionization compounds) with <2 ppm error .
  • IR : Validate alkyne stretches (C≡C ~2100 cm⁻¹) and aryl-F bonds (~1220 cm⁻¹).

Q. How can researchers address solubility challenges during purification?

  • Mobile phase optimization : Use hexanes with low-polarity additives (e.g., 1–5% EtOAc) to elute hydrophobic cyclohexyl groups.
  • Derivatization : Introduce polar groups (e.g., trimethylsilyl) temporarily to improve chromatographic separation .

Advanced Research Questions

Q. What mechanistic insights explain the iron-catalyzed cross-coupling efficiency for this compound?

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Oxidative addition : Fe⁰ inserts into the C–X bond (X = Br, I), forming Fe(II) intermediates.
  • Transmetalation : Alkynyl Grignard reagents transfer the ethynyl group to Fe.
  • Reductive elimination : Fe mediates C–C bond formation, regenerating the catalyst. Iodides outperform bromides due to lower bond dissociation energy, reducing kinetic barriers .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?

  • Iterative spin analysis : Refine NMR assignments using 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, cyclohexyl protons may exhibit complex splitting patterns requiring manual iteration .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., B3LYP/6-31G*) to identify misassignments.

Q. What strategies mitigate side reactions (e.g., homocoupling or β-hydride elimination) during synthesis?

  • Additive screening : Introduce MgBr₂ or LiCl to suppress alkyne homocoupling.
  • Temperature control : Maintain ≤25°C to minimize β-hydride elimination in Fe-mediated pathways.
  • Substrate engineering : Use bulky substituents (e.g., trimethylsilyl) to sterically hinder undesired pathways .

Q. How can computational modeling predict the electronic effects of the cyclohexylethynyl group?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to assess electron-withdrawing/donating effects. The ethynyl group lowers LUMO energy, enhancing electrophilic reactivity.
  • NBO analysis : Quantify hyperconjugation between the alkyne and benzene ring, influencing regioselectivity in further functionalization.

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